3-Chloro-5-methoxyisonicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-4-10-3-6(8)5(7)2-9/h3-4H,1H3 |
InChI Key |
FFDBYELFDPWIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C#N)Cl |
Origin of Product |
United States |
Dehydration of 3 Chloro 5 Methoxyisonicotinamide:
A common and effective method for synthesizing nitriles is the dehydration of primary amides. organic-chemistry.org For the synthesis of 3-Chloro-5-methoxyisonicotinonitrile, this would involve the dehydration of 3-chloro-5-methoxyisonicotinamide. Potent dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are typically employed for this purpose. organic-chemistry.org
The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.
Common Dehydrating Agents and Conditions:
| Dehydrating Agent | Typical Conditions |
| Phosphorus pentoxide (P₂O₅) | Heating, often without a solvent. |
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent like chloroform (B151607) or neat. |
| Thionyl chloride (SOCl₂) | Often used with a base like pyridine (B92270) to neutralize HCl byproduct. |
Catalytic Cyanation of a Precursor:
Novel Synthetic Route Development
The development of novel synthetic routes often focuses on improving efficiency, reducing the number of steps, and utilizing more environmentally benign reagents and conditions.
Exploration of Unconventional Reaction Pathways
While classical methods provide reliable routes to 3-Chloro-5-methoxyisonicotinonitrile, the exploration of unconventional pathways is an active area of research in organic synthesis. One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, are particularly attractive as they can significantly reduce waste and purification steps.
For instance, a one-pot synthesis could potentially start from a more readily available precursor, such as a di-substituted pyridine (B92270), and introduce the methoxy (B1213986) and cyano groups sequentially or concurrently. The development of such a process would require careful selection of reagents and catalysts that are compatible with each other and can promote the desired transformations in a controlled manner.
Another area of exploration involves the use of alternative activating agents or catalytic systems to achieve the desired transformations under milder conditions or with higher selectivity. The development of novel synthetic routes to substituted pyridines and other heterocyclic compounds is a constantly evolving field, driven by the need for more efficient and sustainable chemical processes. researchgate.net
Reactivity and Derivatization Strategies of 3 Chloro 5 Methoxyisonicotinonitrile
Chemical Transformations of the Pyridine (B92270) Core
The pyridine ring is inherently electron-poor due to the electronegativity of the nitrogen atom, which influences its reactivity significantly. This electronic characteristic makes the ring susceptible to nucleophilic attack while rendering it resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution at the Chloro- and Methoxy- Positions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated and otherwise activated pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the case of 3-Chloro-5-methoxyisonicotinonitrile, the potent electron-withdrawing nitrile group (-CN) at the C4 position strongly activates the pyridine ring for nucleophilic attack. The compound possesses two potential leaving groups: a chlorine atom at C3 and a methoxy (B1213986) group at C5.
Substitution at C3: The chloro group is located ortho to the activating nitrile group. This positioning effectively stabilizes the negative charge that develops in the Meisenheimer intermediate through resonance, making the C3 position highly susceptible to nucleophilic attack. youtube.com
Substitution at C5: The methoxy group is meta to the nitrile group. This position offers less resonance stabilization for the reaction intermediate, making substitution at C5 significantly less favorable than at C3. masterorganicchemistry.com
Furthermore, halides like chloride are generally better leaving groups than alkoxides like methoxide (B1231860) in SNAr reactions. Consequently, nucleophilic displacement is expected to occur selectively at the C3 position, replacing the chlorine atom. A variety of nucleophiles can be employed for this transformation, leading to a diverse array of substituted isonicotinonitrile derivatives.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Reagent) | Product Class | Expected Product Name |
| Ammonia (NH₃) | 3-Aminopyridine | 3-Amino-5-methoxyisonicotinonitrile |
| Primary/Secondary Amine (R-NH₂ / R₂NH) | 3-(Alkylamino)pyridine | 3-(Alkylamino)-5-methoxyisonicotinonitrile |
| Alkoxide (R-O⁻) | 3-Alkoxypyridine | 3-Alkoxy-5-methoxyisonicotinonitrile |
| Thiolate (R-S⁻) | 3-(Alkylthio)pyridine | 3-(Alkylthio)-5-methoxyisonicotinonitrile |
| Hydroxide (OH⁻) | 3-Hydroxypyridine | 3-Hydroxy-5-methoxyisonicotinonitrile |
Electrophilic Aromatic Substitution (If applicable)
Electrophilic aromatic substitution (EAS) is generally not a viable derivatization strategy for this compound. The pyridine ring itself is highly deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation stems from the electron-withdrawing inductive effect of the ring nitrogen.
Several factors compound this inherent low reactivity:
Under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium (B92312) ion. This further increases the electron-deficient nature of the ring, severely impeding any reaction with an electrophile. rsc.orgyoutube.com
The molecule contains two additional powerful electron-withdrawing groups: the chloro and nitrile substituents. These groups further deactivate the ring towards electrophilic attack.
While the methoxy group at C5 is an activating, ortho-para directing group, its electron-donating effect is insufficient to overcome the cumulative deactivating effects of the ring nitrogen and the other substituents. Therefore, electrophilic aromatic substitution is not considered a practical method for modifying the pyridine core of this compound.
Functional Group Interconversions of the Nitrile Moiety
The nitrile group at the C4 position is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, amines, and aldehydes.
Hydrolysis to Carboxylic Acids or Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions. google.com This reaction proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions.
Partial Hydrolysis to Amide: By using milder reaction conditions (e.g., controlled temperature and reaction time), the hydrolysis can be stopped at the amide stage to yield 3-chloro-5-methoxyisonicotinamide.
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating in a strong aqueous acid or base, will lead to the complete hydrolysis of the nitrile group, past the amide intermediate, to form 3-chloro-5-methoxyisonicotinic acid. google.com
Reduction to Amines or Aldehydes
The nitrile group is readily reduced by hydride-based reducing agents. The choice of reagent determines the final product. quora.com
Reduction to Primary Amines: Powerful reducing agents, most notably Lithium aluminum hydride (LiAlH₄), will completely reduce the nitrile to a primary amine. This reaction provides a direct route to (3-chloro-5-methoxypyridin-4-yl)methanamine. chemistrysteps.com
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using a sterically hindered and less reactive hydride source, such as Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. The DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent aqueous workup hydrolyzes this intermediate to afford 3-chloro-5-methoxyisonicotinaldehyde. chemistrysteps.commasterorganicchemistry.com
Cycloaddition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This allows for the construction of five-membered heterocyclic rings attached to the C4 position of the pyridine core. beilstein-journals.orgresearchgate.net
Formation of Tetrazoles: A common example is the reaction with azides (e.g., sodium azide (B81097) with a Lewis acid) to form a tetrazole ring. This reaction would yield 4-(1H-tetrazol-5-yl)-3-chloro-5-methoxypyridine.
Formation of Oxadiazoles: Nitrile oxides, generated in situ, can react with the nitrile group to form 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net This provides a pathway to synthesize various 3,5-disubstituted 1,2,4-oxadiazoles where one of the substituents is the 3-chloro-5-methoxypyridin-4-yl group.
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagent(s) | Product Functional Group |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | Amide (-CONH₂) |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions) | Carboxylic Acid (-COOH) |
| Complete Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |
| Partial Reduction | 1. DIBAL-H (low temp) 2. H₂O | Aldehyde (-CHO) |
| Cycloaddition | NaN₃ / Lewis Acid | Tetrazole |
| Cycloaddition | R-CNO (Nitrile Oxide) | 1,2,4-Oxadiazole |
Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site
The chlorine atom at the 3-position of the pyridine ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.
Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds. The reactivity of the chloro group in this compound allows for its participation in several key palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki reaction would introduce a new aryl or vinyl substituent at the 3-position. A representative reaction scheme is shown below:
[Image of a chemical reaction showing this compound reacting with a primary or secondary amine in the presence of a palladium catalyst, a ligand, and a base to yield 3-amino-5-methoxyisonicotinonitrile]
Computational and Theoretical Investigations of 3 Chloro 5 Methoxyisonicotinonitrile
Quantum Chemical Calculations
Detailed quantum chemical calculations, including electronic structure elucidation, molecular orbital theory applications, and the prediction of reactivity through frontier orbital theory for 3-Chloro-5-methoxyisonicotinonitrile, are not available in existing literature. Such studies would typically involve the use of methods like Hartree-Fock or post-Hartree-Fock calculations to understand the molecule's fundamental electronic properties.
Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior and reactivity. The energies of these frontier orbitals and their energy gap (ΔE) are key indicators of chemical reactivity and kinetic stability. However, specific HOMO-LUMO energy values and visualizations for this compound have not been reported.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a sophisticated model of chemical bonding. An application of MO theory to this compound would describe the formation of bonding and antibonding orbitals from the atomic orbitals of its constituent atoms. This would help in understanding its bonding characteristics, electron distribution, and spectroscopic properties. Currently, no such specific MO diagrams or analyses for this compound are published.
Prediction of Reactivity via Frontier Orbital Theory
Frontier Orbital Theory utilizes the properties of the HOMO and LUMO to predict the regioselectivity and stereoselectivity of chemical reactions. The shapes and energies of these orbitals on this compound would determine how it interacts with other reagents, identifying likely sites for nucleophilic or electrophilic attack. This predictive analysis is contingent on initial quantum chemical calculations that are not available.
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely used for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. Despite its common use, specific DFT studies focused on this compound have not been found in the searched scientific resources.
Geometry Optimization and Conformational Analysis
Geometry optimization via DFT would determine the most stable three-dimensional structure of this compound by finding the minimum energy conformation. This process provides precise bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis would explore different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, to identify the global and local energy minima. This foundational computational data is not currently published.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as a bond length or dihedral angle, a PES scan can identify transition states and reaction pathways. No studies detailing potential energy surface scans for this compound are available.
Analysis of Vibrational Frequencies and Their Theoretical Basis
Theoretical vibrational analysis is a cornerstone of computational chemistry, providing insights into molecular structure, bonding, and thermodynamic properties. For a molecule like this compound, ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate its vibrational frequencies. nih.gov These calculations are typically performed on the optimized equilibrium geometry of the molecule in the gaseous phase. nih.gov
The theoretical basis for these calculations lies in solving the Schrödinger equation for the electronic structure of the molecule, which yields a potential energy surface. The vibrational frequencies are then determined by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. These calculations result in a set of normal modes, each with a corresponding vibrational frequency.
For a complex molecule with low symmetry, many of the normal modes are coupled. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, which helps to account for anharmonicity and limitations in the theoretical model. nih.gov The analysis of these frequencies allows for the assignment of specific vibrational modes to the functional groups of this compound, such as the C-Cl stretching, C≡N nitrile stretching, C-O-C ether linkages, and the various vibrational modes of the pyridine (B92270) ring.
Table 1: Representative Theoretical Vibrational Modes for Substituted Pyridines (Note: This table is illustrative and based on general frequency ranges for similar compounds, not a specific calculation for this compound)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2240 - 2210 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretching | 1075 - 1020 |
| C-Cl | Stretching | 785 - 550 |
| Pyridine Ring | Ring Stretching | 1600 - 1430 |
| Pyridine Ring | In-plane Bending | 1200 - 1000 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the environment. mdpi.com
Conformational Dynamics and Stability
For this compound, the primary source of conformational flexibility would be the rotation of the methoxy (B1213986) group (-OCH₃) relative to the pyridine ring. MD simulations can be employed to explore the potential energy surface associated with this rotation. By simulating the molecule's trajectory over time, one can identify the most stable conformations (energy minima) and the transition states between them. This analysis provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. The stability of different conformations would be influenced by steric and electronic effects arising from the adjacent chloro and cyano groups on the pyridine ring.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations incorporating explicit solvent molecules can provide a detailed picture of these interactions. Such simulations can reveal the structure of the solvent shell around the solute molecule and quantify solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions. jocpr.com The polarity of the solvent would play a crucial role in the solvation of this polar molecule, affecting its conformational preferences and potentially its reactivity. By calculating properties like the radial distribution function, one can understand the average distance and coordination number of solvent molecules around specific atoms of the solute.
Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.
Identification of Transition States and Intermediates
For a potential reaction involving this compound, such as nucleophilic aromatic substitution of the chlorine atom, computational methods can be used to identify the structures of all relevant species along the reaction pathway. This includes the reactants, products, any reaction intermediates, and, crucially, the transition states. libretexts.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net Various algorithms exist to locate these transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net Intermediates, such as a Meisenheimer complex in a nucleophilic aromatic substitution, would be identified as local minima on the potential energy surface.
Calculation of Activation Energies and Reaction Pathways
Once the energies of the reactants and the transition state have been calculated, the activation energy for the reaction can be determined as the difference between these two energies. researchgate.net This is a critical parameter for predicting the rate of a reaction. By mapping out the energies of all intermediates and transition states, a complete reaction profile or pathway can be constructed. This pathway provides a detailed, step-by-step description of how the reactants are converted into products. Comparing the activation energies for different possible reaction pathways allows for the determination of the most likely mechanism. For instance, one could computationally investigate whether a substitution reaction proceeds via an SNAr mechanism or another pathway by comparing the energetic barriers of the respective transition states.
Structure-Reactivity Relationship (SRR) Modeling (Theoretical and In Silico)
The exploration of a molecule's reactivity and potential synthetic pathways can be significantly accelerated through the use of computational and theoretical models. For a compound such as this compound, in silico techniques provide a powerful lens through which to investigate its chemical behavior without the immediate need for extensive laboratory experimentation. These methods, grounded in the principles of physical organic chemistry and computational science, allow for the prediction of various properties based on the molecule's structure. Structure-Reactivity Relationship (SRR) modeling, in particular, seeks to establish a direct correlation between the molecular structure of a compound and its observed reactivity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's topology, electronics, and sterics, and then using these descriptors to build predictive models. These models can then be used to estimate the reactivity of the compound in different chemical environments, guide the design of new synthetic routes, and even anticipate the outcomes of specific reactions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) represent a specific application of SRR modeling that aims to create mathematical models to predict the reactivity of chemical compounds. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant or an equilibrium constant. While specific QSRR studies on this compound are not available in the current literature, a hypothetical study would involve the calculation of a wide range of molecular descriptors for this compound and a series of structurally related analogues.
These descriptors can be categorized into several groups:
Constitutional descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological descriptors: These describe the connectivity of atoms in the molecule and are represented by various numerical indices.
Geometrical descriptors: These are 3D descriptors that take into account the spatial arrangement of the atoms, such as molecular surface area and volume.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments.
Once these descriptors are calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build the QSRR model. The quality of the model is then assessed through various validation techniques to ensure its predictive power.
To illustrate, a hypothetical QSRR study on a series of substituted isonicotinonitriles, including this compound, might aim to predict their susceptibility to nucleophilic aromatic substitution. The following table provides an example of the type of data that would be generated in such a study.
| Compound | Experimental Reactivity (log k) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Isonicotinonitrile | -5.2 | -7.8 | -1.5 | 2.1 |
| 3-Chloroisonicotinonitrile | -4.5 | -8.1 | -1.8 | 2.5 |
| 3-Methoxyisonicotinonitrile | -5.8 | -7.5 | -1.3 | 2.3 |
| This compound | -5.1 (Predicted) | -7.9 | -1.6 | 2.6 |
| 3,5-Dichloroisonicotinonitrile | -3.9 | -8.4 | -2.1 | 2.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Synthetic Accessibility and Reaction Outcomes
Beyond predicting reactivity, computational methods can also be employed to assess the synthetic accessibility of a molecule and to predict the outcomes of potential chemical reactions. The synthetic accessibility of a compound is a measure of how easily it can be synthesized from readily available starting materials. In silico tools for predicting synthetic accessibility often rely on retrosynthetic analysis, where the target molecule is broken down into simpler precursors through a series of known chemical reactions. tsijournals.com These programs can assign a "synthetic accessibility score" based on factors such as the complexity of the molecular structure, the number of required synthetic steps, and the availability of the necessary starting materials. tsijournals.com
For this compound, a synthetic accessibility analysis might identify potential disconnections at the chloro, methoxy, or cyano groups, suggesting possible synthetic routes from simpler pyridine or benzene (B151609) derivatives. The computational tool would evaluate the feasibility of each step based on a database of known chemical transformations.
Predicting the outcomes of chemical reactions is another rapidly advancing area of computational chemistry. csmres.co.uk Machine learning models, trained on large databases of known reactions, can now predict the major product of a given set of reactants and reagents with a high degree of accuracy. nih.govarxiv.orgnih.gov These models learn the underlying patterns of chemical reactivity and can often generalize to new and unseen combinations of reactants. nih.gov For instance, if one were to propose a reaction involving this compound, such a model could predict the likely product or even a distribution of possible products, taking into account the reactivity of the various functional groups present in the molecule.
The following table illustrates the type of output that might be generated by a computational tool for predicting synthetic accessibility and reaction outcomes for this compound.
| Parameter | Predicted Value/Outcome |
| Synthetic Accessibility Score | 3.2 (on a scale of 1-10, with 1 being easily synthesizable) |
| Key Retrosynthetic Disconnections | C-Cl bond, C-O bond (methoxy), C-CN bond |
| Predicted Outcome of Reaction with Sodium Methoxide (B1231860) | Substitution of the chloro group with a methoxy group |
| Predicted Outcome of Reaction with a Strong Reducing Agent | Reduction of the nitrile group to an aminomethyl group |
Note: The data in this table is hypothetical and for illustrative purposes only.
Role As a Versatile Synthetic Building Block and Precursor
Integration into Complex Heterocyclic Systems
The pyridine (B92270) core is a ubiquitous motif in a vast number of biologically active compounds and functional materials. nih.gov The ability to further functionalize this core is of significant interest, and 3-Chloro-5-methoxyisonicotinonitrile serves as an excellent starting point for creating polysubstituted pyridine derivatives and more complex fused and bridged ring systems.
The chloro atom at the 3-position of this compound is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or esters. nih.gov This methodology is particularly useful for synthesizing biaryl and vinyl-substituted pyridines, which are common substructures in many biologically active molecules. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of chloropyridines in Suzuki-Miyaura couplings is well-established. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, facilitates the coupling of the chloro-substituted pyridine with terminal alkynes. rsc.org This provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as components of functional materials.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with a wide variety of primary and secondary amines. This is a key method for introducing amino functionalities, which are prevalent in many pharmaceutical compounds.
The nitrile group at the 4-position offers additional avenues for derivatization. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or can participate in cycloaddition reactions to form other heterocyclic rings. This multi-faceted reactivity allows for the generation of a diverse library of polysubstituted pyridine derivatives from a single, readily accessible starting material.
| Reaction Type | Coupling Partner | Resulting Functionality | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Aryl/Vinyl Substitution | Pharmaceuticals, Agrochemicals |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Substitution | Materials Science, Organic Synthesis |
| Buchwald-Hartwig Amination | Amines | Amino Substitution | Pharmaceuticals, Ligand Synthesis |
The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular reactions to construct more complex fused and bridged heterocyclic systems. researchgate.netacdlabs.com For instance, after modification of the chloro and nitrile groups, subsequent cyclization reactions can lead to the formation of bicyclic and polycyclic structures.
While specific examples detailing the use of this compound in the synthesis of fused or bridged systems are not prominently reported, the general principles of heterocyclic synthesis suggest its potential. For example, a derivative where the chloro group is replaced by a nucleophilic amine and the nitrile group is converted to an electrophilic center could undergo intramolecular cyclization to form a fused pyridopyrimidine or a related system. The construction of such complex ring systems is a significant area of research in medicinal chemistry and materials science. researchgate.net
Precursor in Advanced Organic Materials Chemistry
The electronic properties of the pyridine ring, which can be finely tuned by its substituents, make pyridine-based compounds attractive for applications in advanced organic materials. This compound can serve as a precursor to molecules with interesting photophysical and electronic properties.
The field of organic electronics relies on the development of new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of specific substituents onto an aromatic core can influence molecular packing, charge transport properties, and photoluminescence.
While direct applications of this compound in this area are not widely documented, its derivatives, obtainable through the cross-coupling reactions mentioned earlier, could possess the necessary characteristics. For instance, coupling with electron-rich or electron-poor aromatic moieties could lead to donor-acceptor type molecules with potential for use as organic semiconductors. The ability to form amorphous glasses (molecular glassformers) is also a desirable property for thin-film device fabrication, and the structural rigidity and potential for intermolecular interactions in derivatives of this compound could be beneficial in this regard.
Currently, there is limited information available in the public domain regarding the specific application of this compound in polymer chemistry. However, its functional groups could potentially be used to either synthesize monomers for polymerization or to functionalize existing polymers. For example, conversion of the nitrile to a vinyl group could create a polymerizable monomer.
Intermediate in the Preparation of Pharmaceutical Scaffolds (Focus on synthetic utility, not biological effect)
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif. nih.gov The synthetic utility of this compound lies in its ability to serve as a versatile intermediate for the construction of complex molecular architectures that are of interest in drug discovery. google.com
The chloro, methoxy (B1213986), and nitrile groups provide orthogonal handles for sequential chemical modifications, allowing for the controlled and systematic elaboration of the pyridine core. For instance, the chloro group can be displaced by a nucleophile, such as an amine or thiol, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies. mdpi.com The nitrile group can be transformed into a tetrazole, a common bioisostere for a carboxylic acid, or an amidine, which can interact with biological targets.
Construction of Ligands for Protein Targets (Theoretical modeling of binding, not in vivo efficacy)
The 3-chloro-cyanopyridine scaffold, as exemplified by isomers and analogs of this compound, is a valuable component in the rational design of ligands for specific protein targets. Structure-based drug design (SBDD) leverages high-resolution structural data of protein-ligand complexes to design molecules with improved affinity and selectivity. nih.gov A prominent example illustrating the application of a similar scaffold is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a key target for treating various neurological and psychiatric disorders. researchgate.net
One such advanced modulator, HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), contains a 3-chlorobenzonitrile (B1581422) core, a structural isomer of the chloropyridine scaffold. nih.gov The high-resolution co-crystal structure of this compound bound to the mGlu5 transmembrane domain (PDB ID: 5CGC) provides a detailed theoretical model of its binding interactions. nih.govresearchgate.net
The ligand binds within a deep allosteric pocket in the 7TM (seven-transmembrane) region of the receptor. nih.govacs.org The binding is stabilized by a network of specific, non-covalent interactions with various amino acid residues, which can be modeled computationally. The chlorobenzonitrile portion of the ligand is crucial for anchoring it within the binding site.
Key interactions in the theoretical binding model include:
Hydrophobic Interactions: The aromatic rings of the ligand scaffold engage in hydrophobic and π-stacking interactions with non-polar residues within the allosteric pocket. The 3-chloro-benzonitrile moiety, for instance, is positioned in a pocket lined by residues such as Pro655, Tyr659, Trp785, and Phe788.
Hydrogen Bonding: While the core scaffold itself may not be a primary hydrogen bond donor or acceptor, the strategic placement of nitrogen atoms in the linked heterocyclic systems (pyrimidine and pyridine rings) allows for crucial hydrogen bonds with polar residues like Ser809 and Thr781. acs.org
Halogen Bonding: The chlorine atom on the benzonitrile (B105546) ring can participate in halogen bonding, a stabilizing, non-covalent interaction with electron-donating atoms in the protein backbone or side chains.
These detailed interactions, revealed through X-ray crystallography and computational modeling, allow for a deep understanding of the structure-activity relationship (SAR). This theoretical framework guides the design of new analogs, where modifications to the core scaffold can be proposed to enhance binding affinity or selectivity without the need for immediate synthesis and in vivo testing.
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues |
|---|---|---|
| π-π Stacking | Central Pyrimidine Ring | Tyr659 |
| Hydrophobic Interaction | 3-Chlorobenzonitrile | Ala656, Leu744, Trp785, Phe788 |
| Hydrophobic Interaction | Fluoropyridine Ring | Val658, Ile651, Pro655 |
| Hydrogen Bond | Pyrimidine Nitrogen | Ser809 |
| Water-Mediated Hydrogen Bond | Fluoropyridine Nitrogen | Thr781, Tyr782 |
Synthesis of Lead Compounds for Structure-Based Drug Design (Focus on synthesis of the scaffold)
The this compound scaffold is a valuable starting point for the synthesis of lead compounds in structure-based drug design programs. Its utility lies in the chemical reactivity of the chlorine substituent, which serves as a versatile anchor for introducing a wide array of chemical functionalities through nucleophilic aromatic substitution (SNAr) reactions. youtube.com The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitrile (cyano) group.
The SNAr reaction on a chloropyridine scaffold generally proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is momentarily disrupted. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, resulting in the substituted product.
This synthetic handle allows medicinal chemists to systematically modify the core scaffold and explore the chemical space around it. By introducing different nucleophiles, a library of derivatives can be generated, each with potentially different biological activities and physicochemical properties.
Common nucleophiles used in the modification of chloropyridine scaffolds include:
Amines (R-NH₂): Reaction with primary or secondary amines yields aminopyridine derivatives. This is one of the most common modifications in drug discovery, introducing basic centers that can form salt bridges or key hydrogen bonds with the target protein.
Alcohols/Phenols (R-OH): In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which can displace the chlorine to form ether linkages.
Thiols (R-SH): Thiolates, generated by deprotonating thiols, are excellent nucleophiles and react readily with chloropyridines to form thioethers.
Studies on the closely related 5-chloro-3-methoxypyridine have demonstrated its successful reaction with various lithium amides to produce 5-aminated products, showcasing the feasibility of these substitution reactions. This process provides direct access to disubstituted pyridines that are often challenging to synthesize through other methods.
| Scaffold | Nucleophile | Reaction Conditions | Resulting Functional Group | Potential Utility |
|---|---|---|---|---|
| 3-Chloro-5-methoxypyridine | Piperidine (B6355638) | Base (e.g., NaH), Additive (e.g., LiI) | 5-Piperidinyl- | Introduction of a saturated heterocycle for improved solubility/PK properties. |
| 3-Chloro-5-methoxypyridine | Aniline | Palladium or Copper Catalyst (Buchwald-Hartwig/Ullmann coupling) | 5-Anilino- | Adds a phenylamino (B1219803) linker for extension into new binding pockets. |
| 3-Chloro-5-methoxypyridine | Sodium Methoxide (B1231860) | Heat in Methanol | 3,5-Dimethoxy- | Modification of electronic properties and metabolic stability. |
| 3-Chloro-5-methoxypyridine | Sodium Thiophenolate | Solvent (e.g., DMF) | 5-(Phenylthio)- | Introduction of a flexible thioether linker. |
The ability to perform these transformations reliably allows chemists to iteratively synthesize and test new compounds based on insights from theoretical binding models, accelerating the discovery of potent and selective lead compounds.
Green Chemistry Approaches in the Synthesis and Transformation of 3 Chloro 5 Methoxyisonicotinonitrile
Principles of Green Chemistry Applied to Pyridine (B92270) Nitrile Synthesis
The synthesis of functionalized pyridine nitriles, including 3-Chloro-5-methoxyisonicotinonitrile, traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. Green chemistry offers a paradigm shift, emphasizing intelligent reaction design to circumvent these issues from the outset.
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The goal is to design synthetic pathways where a maximal number of atoms from the starting materials are found in the target molecule, thereby reducing the generation of byproducts.
Formula for Atom Economy:
Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitutions and eliminations, which produce stoichiometric byproducts. For the synthesis of pyridine nitriles, this means prioritizing routes that build the molecule through cycloadditions or catalytic C-H functionalization over classical condensation reactions that release water or other small molecules.
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Example | Atom Economy | Green Chemistry Relevance |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal; all reactant atoms are in the product. |
| Rearrangement | A → B | 100% | Ideal; all atoms are conserved in the new isomer. |
| Substitution | A-B + C → A-C + B | < 100% | Generates stoichiometric byproducts (B). |
| Elimination | A-B → A + B | < 100% | Generates stoichiometric byproducts (B). |
The first principle of green chemistry is to prevent waste rather than treating it after it has been created. This is intrinsically linked to atom economy but also encompasses the reduction of all non-incorporated materials, including excess reagents, solvents, and catalysts.
Key strategies for waste reduction in the context of pyridine nitrile synthesis include:
Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts can be used in small amounts and are regenerated, minimizing waste. For instance, developing catalytic methods for the cyanation step in the synthesis of this compound, perhaps using a non-toxic cyanide source, would be a significant improvement over traditional methods that use stoichiometric amounts of hazardous cyanides.
Benign Byproducts: When byproducts are unavoidable, preference should be given to reactions that produce non-toxic and easily disposable substances, such as water. For example, dehydration of an amide to form the nitrile group of this compound produces only water as a byproduct, representing a high-atom-economy transformation.
Sustainable Reaction Media
A significant portion of chemical waste is composed of volatile organic compounds (VOCs) used as solvents. Replacing these hazardous solvents with greener alternatives is a major focus of green chemistry research.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. While organic compounds often have low solubility in water, modern techniques such as the use of phase-transfer catalysts, surfactants, or performing reactions at elevated temperatures can overcome this limitation. For the synthesis of precursors to this compound, using water as a solvent can simplify workup procedures and eliminate the environmental impact associated with VOCs. Certain reactions, like the hydrolysis of nitriles to amides or the cyanation of aryl halides, have been successfully performed in aqueous media.
Ionic liquids (ILs) and deep eutectic solvents (DES) are classes of solvents that have gained attention as green alternatives to VOCs.
Ionic Liquids (ILs): These are salts with melting points below 100 °C, characterized by negligible vapor pressure, which prevents their release into the atmosphere. They can be tailored to dissolve a wide range of organic and inorganic compounds and can also act as catalysts.
Deep Eutectic Solvents (DES): DES are mixtures of two or more components (a hydrogen bond donor and a hydrogen bond acceptor) that, when combined, have a significantly lower melting point than the individual components. They share many of the beneficial properties of ILs but are often cheaper, less toxic, and biodegradable. A common example is a mixture of choline (B1196258) chloride and urea (B33335).
DES have been effectively used as both solvents and catalysts for the synthesis of nitriles from aldehydes under mild conditions, offering high yields and the potential for recycling. Applying a DES-based system to a key step in the synthesis of this compound could eliminate the need for traditional organic solvents and potentially enhance reaction rates.
The most effective way to reduce solvent waste is to conduct reactions without a solvent. Solvent-free, or neat, reactions are often facilitated by grinding solid reactants together (mechanochemistry) or by using microwave irradiation to provide energy efficiently and directly to the reacting molecules.
For the synthesis of pyridine nitriles, solvent-free conditions can lead to shorter reaction times, simpler workup procedures, and dramatically reduced waste. For example, the dehydration of amides or the one-pot synthesis of nitriles from aldehydes has been successfully demonstrated under solvent-free conditions, sometimes using a DES as a recyclable catalyst. Implementing such a strategy for the synthesis of this compound would align with the highest ideals of green chemistry by eliminating solvent use entirely.
Table 2: Overview of Sustainable Reaction Media for Pyridine Nitrile Synthesis
| Reaction Medium | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant, cheap. | Used in hydrolysis or cyanation steps of precursors. |
| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties. | Alternative to VOCs for various reaction steps, offering potential catalytic activity. |
| Deep Eutectic Solvents (DES) | Low cost, biodegradable, low toxicity, simple preparation. | Can act as both solvent and catalyst for nitrile formation. |
| Solvent-Free | Eliminates solvent waste, can reduce reaction time, simplifies purification. | Ideal for solid-state reactions or microwave-assisted synthesis steps. |
Energy-Efficient Synthesis Technologies
Traditional synthetic methods often rely on prolonged heating under reflux, leading to high energy consumption. Modern energy-efficient technologies offer significant advantages by providing alternative modes of energy transfer to reaction mixtures, often resulting in shorter reaction times, higher yields, and cleaner reaction profiles.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and efficiently. This technique can dramatically accelerate reaction rates compared to conventional heating methods. While the application of microwave irradiation has been widely documented for the synthesis of various nitrogen-containing heterocycles, specific research detailing a microwave-assisted route for this compound is not extensively available in the public domain. However, the general benefits observed in the synthesis of related pyridine derivatives, such as reduced reaction times and improved yields, suggest that MAOS could be a viable and advantageous strategy for the synthesis of this compound.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis (General)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Input | High and sustained | Targeted and efficient |
| Yield | Often moderate | Generally higher |
| By-product Formation | Can be significant | Often reduced |
Ultrasonic Irradiation Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. The use of ultrasonic irradiation has proven effective in various organic transformations. For the synthesis of substituted isonicotinonitriles, this technique could offer benefits such as improved mass transfer and activation of reagents, potentially leading to milder reaction conditions and shorter durations. Specific studies on the ultrasonic-assisted synthesis of this compound are needed to validate these potential advantages.
Mechanochemical Approaches (Grinding Techniques)
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. This solvent-free approach aligns perfectly with the goals of green chemistry. For the synthesis of pyridine derivatives, mechanochemical methods have been shown to be effective. Applying this technique to the synthesis of this compound could offer a more sustainable alternative to traditional solvent-based methods, reducing both waste and environmental impact. Research into the solid-state synthesis of this specific isonicotinonitrile derivative would be a valuable contribution to the field of green chemistry.
Catalysis in Environmentally Benign Syntheses
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity. The development of green catalysts is crucial for the sustainable synthesis of fine chemicals.
Development and Application of Green Catalysts (e.g., Biocatalysts, Heterogeneous Catalysts)
The synthesis of functionalized pyridines often involves catalytic processes. Green catalysts, such as biocatalysts (enzymes) and heterogeneous catalysts, offer significant environmental benefits over their homogeneous counterparts.
Biocatalysts: Enzymes operate under mild conditions (pH, temperature, pressure) and exhibit high selectivity, reducing the formation of unwanted by-products. While biocatalysis is a powerful tool, its application in the synthesis of highly functionalized, non-natural heterocycles like this compound is a developing area that requires further exploration.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the synthesis of pyridine and nicotinonitrile derivatives, various solid acid and metal-based heterogeneous catalysts have been investigated. The development of a robust heterogeneous catalyst for the specific synthesis of this compound would be a significant advancement.
Table 2: Examples of Green Catalyst Types for Pyridine Synthesis
| Catalyst Type | Example | Potential Advantages |
|---|---|---|
| Biocatalyst | Nitrilase, Transaminase | High selectivity, mild conditions, biodegradable |
| Heterogeneous Catalyst | Zeolites, Metal-Organic Frameworks (MOFs), Supported metal nanoparticles | Ease of separation, reusability, potential for continuous flow processes |
Recyclability and Reusability of Catalytic Systems
Table 3: List of Compounds
| Compound Name |
|---|
Future Research Directions and Challenges
Development of Stereoselective Synthetic Methodologies
A significant frontier in the chemistry of 3-Chloro-5-methoxyisonicotinonitrile is the development of synthetic routes that control stereochemistry. While the parent molecule is achiral, many of its potential derivatives, particularly those resulting from the functionalization of the pyridine (B92270) ring or its substituents, could possess chiral centers. The creation of enantiomerically enriched compounds is crucial, as different stereoisomers can exhibit vastly different biological activities and material properties.
Future research will likely focus on asymmetric catalysis to introduce chirality. Methodologies such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successfully applied to create 3-substituted tetrahydropyridines from pyridine precursors, could be adapted. acs.org Another promising avenue involves the chemo-enzymatic dearomatization of pyridinium (B92312) salts, using a combination of oxidase and reductase enzymes to produce enantioenriched piperidines. acs.org These strategies circumvent the high energy barrier associated with breaking the aromaticity of the pyridine ring. acs.org The challenge will be to adapt these methods to the specific electronic properties of this compound, where the existing substituents may influence the efficacy and selectivity of catalysts.
Key research objectives in this area include:
Asymmetric Hydrogenation: Developing catalysts for the enantioselective reduction of the pyridine ring to produce chiral piperidine (B6355638) derivatives.
Catalytic C-H Functionalization: Creating chiral ligands for transition metals that can direct the stereoselective addition of functional groups to the pyridine core.
Enzymatic Transformations: Exploring biocatalysts that can perform regio- and stereoselective modifications on the this compound scaffold. acs.org
Exploration of Novel Reactivity Patterns for Further Functionalization
The unique substitution pattern of this compound—featuring an electron-withdrawing chloro and cyano group, and an electron-donating methoxy (B1213986) group—creates a complex electronic landscape that invites the exploration of novel reactivity. The electron-poor nature of the pyridine ring makes it challenging for direct functionalization, often requiring harsh reaction conditions. acs.orgrsc.org
Future work will aim to uncover new ways to selectively modify the molecule. One strategy involves the temporary disruption of the ring's aromaticity to make it more reactive. acs.org This can be achieved by breaking a carbon-nitrogen bond to form a more electron-rich linear intermediate, which can then be functionalized before the ring is reformed. acs.org Another approach is the activation of the pyridine ring through the formation of pyridine N-oxides, which are significantly more reactive towards both electrophilic and nucleophilic reagents. researchgate.net This method has been used for the palladium-catalyzed direct arylation of pyridine N-oxides at the C2 position. researchgate.net
For this compound, research could focus on:
Selective C-H Functionalization: Despite the ring's electron deficiency, developing transition-metal catalyzed methods to directly and selectively functionalize the available C-H positions is a major goal in sustainable chemistry. rsc.org
Cross-Coupling Reactions: Leveraging the chloro substituent for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.
Modification of Existing Substituents: Exploring reactions that transform the nitrile or methoxy groups. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for derivatization.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools for accelerating research and overcoming challenges in the synthesis and application of complex molecules like this compound. By using methods such as Density Functional Theory (DFT), researchers can predict a wide range of molecular properties and reaction outcomes, guiding experimental work and minimizing trial-and-error. nih.govrsc.orgresearchgate.net
Future computational studies will be essential for:
Predicting Reactivity: Modeling the electron distribution and frontier molecular orbitals (HOMO/LUMO) of this compound to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This can help in designing selective functionalization strategies.
Reaction Mechanism Elucidation: Using transition state theory calculations to understand the mechanisms of potential reactions and to predict their kinetics. oberlin.edu This knowledge is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst choice.
Designing Novel Derivatives: Computationally screening virtual libraries of derivatives for desired properties, such as biological activity or electronic characteristics for materials science applications. nih.govnih.gov For instance, algorithms can predict properties like water solubility, brain penetration capability, and potential toxicity for drug design. nih.gov
A synergistic approach combining molecular dynamics and DFT can provide deep insights into interactions between the molecule and other surfaces or biological targets. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the production of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and reduced energy consumption, making it a cornerstone of sustainable chemical manufacturing. sci-hub.seacs.org
Microwave-assisted flow reactors have proven effective for the one-step synthesis of substituted pyridines, combining Michael addition and cyclodehydration without the need to isolate intermediates. nih.govresearchgate.net This approach could be adapted for a more efficient synthesis of the this compound core. The precise control over reaction parameters like temperature and residence time in flow reactors can lead to higher selectivity and minimize the formation of byproducts. acs.org
Future directions in this area include:
Developing Continuous Synthesis Routes: Designing a multi-step, fully continuous process for the synthesis of this compound and its subsequent functionalization.
Automation and High-Throughput Screening: Integrating flow reactors with automated platforms for reaction optimization and the rapid synthesis of derivative libraries for screening purposes.
Process Intensification: Utilizing flow chemistry to scale up the production of promising compounds, which can be challenging with batch methods, especially for reactions that are highly exothermic or involve hazardous reagents. researchgate.net
The hydrodynamics within the reactor, especially in gas-phase syntheses, must be carefully studied to avoid issues like coke formation and to ensure efficient reactions. acs.org
Expanding Applications in Materials Science and Precursor Chemistry
The unique electronic properties conferred by the substituents on this compound make it an attractive building block for advanced materials. Pyridine-based compounds are integral to various functional materials due to their distinct electronic, thermal, and chemical stability characteristics. nbinno.comnih.gov
In materials science, future research could explore the use of this compound as a precursor for:
Organic Electronics: Incorporating the molecule into organic light-emitting diodes (OLEDs), where the electronic properties of the pyridine ring can be tuned to create efficient emitting or charge-transporting layers. nbinno.com The presence of fluorine in similar pyridine structures has been shown to profoundly alter conductivity and optical properties. nbinno.com
High-Performance Polymers: Using the compound as a monomer or an additive to create polymers with enhanced thermal stability and chemical resistance. nbinno.compostapplescientific.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a suitable ligand for constructing porous materials with applications in gas storage, catalysis, and sensing. nih.gov
As a chemical precursor, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. nih.govpostapplescientific.com The combination of chloro, methoxy, and cyano groups provides multiple handles for a wide range of chemical transformations, allowing for the efficient construction of diverse molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
